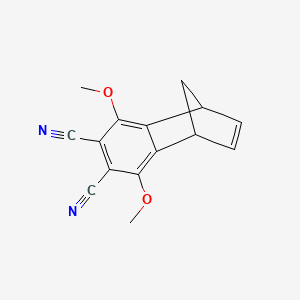
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl-: is a chemical compound that belongs to the pyranone family Pyranones are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2H-pyran-2-one and propargyl alcohol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts. For example, the reaction may be conducted in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO).
Reaction Mechanism:
Industrial Production Methods
In an industrial setting, the production of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Depending on the scale of production, either batch reactors or continuous flow reactors may be used.
Purification Steps: The crude product is typically purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxypropynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- involves its interaction with specific molecular targets and pathways. The hydroxypropynyl group may play a crucial role in its biological activity by interacting with enzymes or receptors. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-5-bromo-: This compound has a bromine atom instead of a methyl group, which may alter its chemical properties and reactivity.
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-3-methyl-: The position of the methyl group is different, which can affect the compound’s stability and reactivity.
Uniqueness
2H-Pyran-2-one, 4-(3-hydroxy-1-propynyl)-6-methyl- is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. Its hydroxypropynyl group and methyl group combination make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
502624-21-7 |
|---|---|
Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
4-(3-hydroxyprop-1-ynyl)-6-methylpyran-2-one |
InChI |
InChI=1S/C9H8O3/c1-7-5-8(3-2-4-10)6-9(11)12-7/h5-6,10H,4H2,1H3 |
InChI Key |
SCAWASVXXKBONU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)O1)C#CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


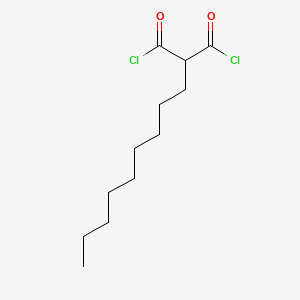
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B15168190.png)

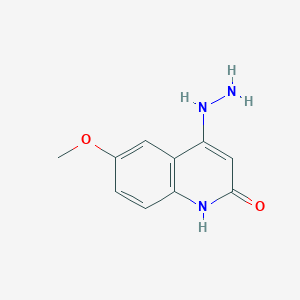
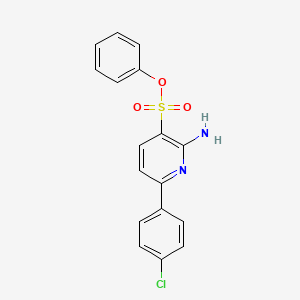
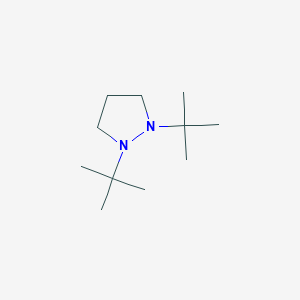
![N-{[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]carbamothioyl}-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B15168219.png)
![1-{[(2-{[1-(Naphthalen-1-yl)ethyl]amino}ethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B15168223.png)
![5-[(1,3-Benzothiazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15168236.png)
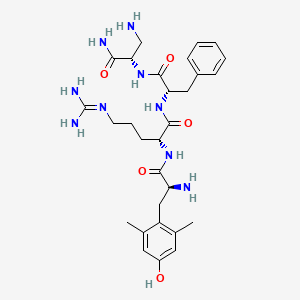

![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)pyrimidine](/img/structure/B15168252.png)

